molecular formula C6H8N4O B1496768 5-Methylpyrazine-2-amidoxime CAS No. 832113-99-2

5-Methylpyrazine-2-amidoxime

Cat. No.: B1496768
CAS No.: 832113-99-2
M. Wt: 152.15 g/mol
InChI Key: RCMQMDMXQPQRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazine-2-amidoxime is a chemical compound with the molecular formula C_6H_8N_2O It is a derivative of pyrazine, featuring a methyl group at the 5-position and an amidoxime group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-amidoxime typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent and reaction conditions can be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazine-2-amidoxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazine-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can produce 5-methylpyrazine-2-carboximidamide.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazines.

Scientific Research Applications

5-Methylpyrazine-2-amidoxime has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methylpyrazine-2-amidoxime exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in specific biochemical reactions.

Comparison with Similar Compounds

  • Pyrazine-2-carboxamide

  • Pyrazine-2-carboxylic acid

  • 3-Methylpyrazine-2-carboxamide

Properties

IUPAC Name

N'-hydroxy-5-methylpyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(7)10-11/h2-3,11H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQMDMXQPQRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420704
Record name 5-Methylpyrazine-2-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832113-99-2
Record name 5-Methylpyrazine-2-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpyrazine-2-amidoxime
Reactant of Route 2
5-Methylpyrazine-2-amidoxime
Reactant of Route 3
Reactant of Route 3
5-Methylpyrazine-2-amidoxime
Reactant of Route 4
5-Methylpyrazine-2-amidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.